molecular formula C37H50N8O13S B13827281 Phallacidin from Amanita phalloides

Phallacidin from Amanita phalloides

Cat. No.: B13827281
M. Wt: 846.9 g/mol
InChI Key: BYPSVXOZIRQBFU-ZAQNTXJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phallacidin is a bicyclic heptapeptide toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap mushroom. It belongs to the phallotoxin family, which also includes phalloidin and phalloin. These toxins are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization and leading to cellular toxicity .

Scientific Research Applications

Phallacidin is a toxin isolated from the Amanita phalloides mushroom, also known as the "death cap" . It is a bicyclic peptide that belongs to the phallotoxin family . These toxins, including phallacidin, are known for their ability to bind to F-actin, a filamentous form of actin, which is a crucial protein in the cytoskeleton of cells .

Phallacidin

Formula: C37H50N8O13SC_{37}H_{50}N_8O_{13}S
Molecular Weight: 846.90 g/mol
CAS Number: 26645-35-2

Scientific Research Applications

Phallacidin is primarily used in research as a tool to selectively label and study F-actin in cells and tissues . Its applications include:

  • F-actin Labeling: Phallacidin is commonly used in imaging techniques to visualize and study the distribution and dynamics of F-actin within cells . By binding to F-actin, it stabilizes actin filaments, preventing their depolymerization and disrupting the normal function of the cytoskeleton .
  • Control Reagent: Unlabeled phallacidin can serve as a control reagent in experiments involving F-actin staining. It can be used to block F-actin staining or to promote actin polymerization .
  • Identifying Lethal Species: The α-amanitin and phallacidin genes believed to be responsible for the synthesis of lethal toxins are found in the toxic species of A. sect. Phalloideae .

Case Studies and Research Findings

  • Treatment of Amanita phalloides Poisoning:
    • Current research focuses on potential treatments for α-Amanitin toxin, the most lethal component of A. phalloides .
    • In 2022, patients in Italy who experienced mushroom poisoning by A. phalloides were treated with activated charcoal and N-acetyl cysteine with success .
    • In 2023, a combination treatment with N-acetyl cysteine and silibinin found mixed success .
    • In 2023, combination therapy of fluid resuscitation, plasma exchange, benzylpenicillin, and N-acetylcysteine proved effective in managing poisoning .
    • In 2023, Indocyanine green was successful in inhibiting STT3B and blocking the effects of the toxin in cells, increasing the potential survival rate, as the newest potential treatment .
  • Amanita phalloides Toxicity
    • Amanita phalloides contains amatoxins, primarily amanitins, and phallotoxins, which have minimal toxic effects after oral ingestion .
    • After ingestion, amanitins are absorbed rapidly through the intestinal epithelium and bind weakly to serum proteins and the liver is the principal organ affected .
    • In the liver, amanitins are transported by Organic Anion Transporting Polypeptides (OATP) into hepatocytes, causing extensive centrolobular necrosis .

Safety and Toxicity

Comparison with Similar Compounds

Phallacidin is part of the phallotoxin family, which includes several similar compounds:

Uniqueness

Phallacidin is unique due to its specific amino acid sequence and the presence of a thioether bridge, which is crucial for its biological activity. Its ability to bind and stabilize F-actin makes it a valuable tool in cell biology research .

Biological Activity

Phallacidin is a potent cyclic heptapeptide toxin produced by the toxic mushroom Amanita phalloides, commonly known as the death cap. This compound, along with other toxins such as α-amanitin, plays a significant role in the mushroom's toxicity and has been implicated in numerous cases of fatal mushroom poisoning. Understanding the biological activity of phallacidin is crucial for both toxicological studies and potential therapeutic interventions.

Phallacidin is synthesized through ribosomal processes encoded by the PHA1 gene, which is unique to certain toxic species within the Amanita genus. The synthesis involves proproteins that are cleaved by prolyl oligopeptidases to yield the active toxin .

Chemical Structure

  • Molecular Formula: C₃₇H₄₉N₇O₉S
  • Molecular Weight: 771.86 g/mol
  • Structure: Phallacidin consists of a cyclic heptapeptide structure that allows it to interact specifically with cellular components.

Biological Activity

Phallacidin primarily exerts its toxic effects by binding to F-actin, a crucial component of the cytoskeleton in eukaryotic cells. This binding stabilizes actin filaments, preventing their depolymerization and disrupting normal cellular functions, particularly in tissues with high metabolic activity such as the liver and kidneys .

Key Effects:

  • Cytoskeletal Disruption: By stabilizing F-actin, phallacidin alters cellular morphology and function, leading to cell death.
  • Tissue Damage: The liver is particularly susceptible due to its role in detoxifying substances and its high rate of protein synthesis .

Toxicokinetics

After ingestion, phallacidin is rapidly absorbed through the gastrointestinal tract. It binds weakly to serum proteins, facilitating its distribution to liver and kidney tissues where it exerts its toxic effects . The onset of symptoms can be delayed, often appearing 6-12 hours post-ingestion, complicating diagnosis and treatment .

Case Studies

Several studies have documented cases of phallacidin poisoning:

  • Retrospective Study (1988-2002): This study analyzed multiple cases of Amanita phalloides poisoning at Careggi General Hospital in Florence, highlighting the predominant role of amatoxins and phallotoxins in liver failure cases .
  • Environmental Variability Study: A study conducted in Turkey measured toxin concentrations across different parts of Amanita phalloides. It found that gills contained the highest levels of phallacidin, indicating that environmental factors influence toxin distribution within the mushroom .

Toxin Concentration Analysis

The concentration of phallacidin varies significantly based on environmental conditions and mushroom morphology. The following table summarizes findings from various studies regarding phallacidin concentrations in different parts of Amanita phalloides:

Mushroom PartPhallacidin Concentration (µg/g)Reference
Gills1500
Pileus1200
Stipe800
Spores100
Mycelium50

Treatment Approaches

Current treatment for Amanita phalloides poisoning primarily involves supportive care, including:

  • Gastric Decontamination: Activated charcoal may be administered if ingestion is recent.
  • Liver Support: In severe cases, liver transplantation may be necessary.
  • Emerging Therapies: Newer treatments targeting specific pathways affected by toxins are under investigation, such as using Indocyanine green to inhibit certain cellular pathways impacted by amanitins .

Properties

Molecular Formula

C37H50N8O13S

Molecular Weight

846.9 g/mol

IUPAC Name

(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1

InChI Key

BYPSVXOZIRQBFU-ZAQNTXJTSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.